Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-
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Overview
Description
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-], also known as 4,4’-Sulphonylbis(2,6-dibromophenol), is an organic compound with the chemical formula C12H6Br4O4S. It is a white to yellow crystalline solid that is slightly soluble in water but soluble in organic solvents like chloroform and dichloromethane. This compound is known for its excellent heat, light, and oxidation resistance, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] involves the reaction of bisphenol S with bromine in the presence of hydrogen peroxide and water. The reaction is carried out in a chlorobenzene solvent, with the mixture being cooled to 10°C using brine. The bromine is added dropwise while maintaining the solution temperature below 30°C. After the addition of bromine, the mixture is stirred at a constant temperature of 80°C for one hour. Sodium sulfite solution is then added to neutralize excess bromine, and the pH of the solution is adjusted to 6. The product is filtered and dried at 80°C to obtain the final compound .
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and used as a flame retardant in various materials .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Less brominated derivatives.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] involves its interaction with various molecular targets and pathways. The compound’s bromine atoms can participate in halogen bonding, which influences its reactivity and interactions with other molecules. In biological systems, it may act as an enzyme inhibitor by binding to active sites and disrupting normal enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A (TBBPA): Another brominated flame retardant with similar applications but different chemical structure.
Hexabromocyclododecane (HBCD): A brominated flame retardant used in similar applications but with a different mechanism of action.
Decabromodiphenyl ether (DecaBDE): A brominated flame retardant with similar properties but different environmental and health impacts.
Uniqueness
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] is unique due to its specific chemical structure, which imparts excellent thermal stability and resistance to degradation. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
78786-45-5 |
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Molecular Formula |
C12H8Br4N2O2S |
Molecular Weight |
563.9 g/mol |
IUPAC Name |
4-(4-amino-3,5-dibromophenyl)sulfonyl-2,6-dibromoaniline |
InChI |
InChI=1S/C12H8Br4N2O2S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
InChI Key |
RGLOQCYDDQYIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)N)Br |
Origin of Product |
United States |
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